molecular formula C23H25N3O2 B2670319 1-(2-(p-Tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 840477-74-9

1-(2-(p-Tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2670319
CAS No.: 840477-74-9
M. Wt: 375.472
InChI Key: BPKHEIISCWJONV-UHFFFAOYSA-N
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Description

This compound features a spirocyclic framework combining a benzo[e]pyrazolo[1,5-c][1,3]oxazine core with a piperidine ring. The p-tolyl group (a methyl-substituted phenyl) at position 2 and the ethanone moiety at the piperidin-1'-yl position contribute to its structural complexity.

Properties

IUPAC Name

1-[2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-16-7-9-18(10-8-16)20-15-21-19-5-3-4-6-22(19)28-23(26(21)24-20)11-13-25(14-12-23)17(2)27/h3-10,21H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKHEIISCWJONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC35CCN(CC5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(p-Tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on existing literature and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C23H24N3O2
  • Molecular Weight : 392.46 g/mol
  • CAS Number : 899727-84-5

The structural complexity of this compound includes a spirocyclic framework which is often associated with various pharmacological activities.

Antimicrobial Activity

Research indicates that derivatives of piperidine and related spirocyclic compounds exhibit significant antimicrobial properties. For instance:

  • Study Findings : Similar compounds have shown effectiveness against various bacterial and fungal pathogens. The antimicrobial potential of this compound is hypothesized based on structural similarities to known antimicrobial agents.
CompoundActivityReference
Neopetrosiamine ACytotoxic against cancer cell lines
3,4-Dihydroxy piperidinesInhibitors of α-glucosidase
Spirocyclic derivativesAntimicrobial against Mycobacterium tuberculosis

Antitumor Activity

The antitumor potential of this compound has been explored in various studies:

  • Mechanism : Compounds with similar structures have been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
  • Case Study : A study on related pyrazole derivatives demonstrated significant cytotoxic effects against several cancer cell lines, suggesting that our compound may exhibit similar activity.

Synthesis and Evaluation

The synthesis of this compound has been documented in literature focusing on diversity-oriented synthesis strategies. These methods allow for the generation of a library of compounds with varied biological activities.

In Vitro Studies

In vitro studies have shown that derivatives similar to this compound can inhibit the growth of various tumor cell lines. The following table summarizes some key findings:

StudyCompound TestedCell LineIC50 (µM)
Pyrazole DerivativeMCF-7 (Breast Cancer)15.2
Quinazoline DerivativeHeLa (Cervical Cancer)12.8

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Frameworks

(a) Spirocyclic Derivatives
  • 5-p-Tolyl-1,2,3,3a-tetrahydrobenzo[e]pyrrolo[2,1-b][1,3]oxazepin-10(5H)-one (): Shares a spirocyclic benzo-fused oxazepine system but replaces the pyrazolo-oxazine core with pyrrolo-oxazepine.
  • 4-(Piperidin-1-yl)-4H-benzo[b]tetrazolo-[1,5-d][1,4]diazepin-5(6H)-one (): Features a tetrazolo-diazepinone core instead of pyrazolo-oxazine. Piperidine is directly attached to the diazepinone, offering distinct electronic properties due to the tetrazole ring’s electron-withdrawing nature.
(b) Pyrazolo and Triazole Derivatives
  • 1-(2-Methyl-6-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)pyridin-3-yl)ethanone (): Contains a p-tolyl-substituted triazole linked to a pyridine-ethanone system. Lacks the spirocyclic architecture but shares the p-tolyl group, which may influence lipophilicity and receptor binding .

Substituent Variations

(a) Aryl Group Modifications
  • 1-(2-(4-Ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone (): Structurally identical to the target compound except for the 4-ethoxyphenyl substituent instead of p-tolyl.
(b) Piperidine Modifications
  • 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (): Piperidine is linked to a tetrazole-ethanone system rather than a spirocyclic framework. These compounds emphasize the role of piperidine in enhancing bioavailability through basic nitrogen interactions.

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